N-Methyl-N-phenylglycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

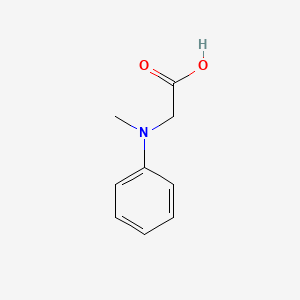

Structure

3D Structure

Propiedades

IUPAC Name |

2-(N-methylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYVBENBIMEAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methyl-N-phenylglycine chemical properties and structure

An In-depth Technical Guide to N-Methyl-N-phenylglycine: Chemical Properties and Structure

Introduction

This compound, a derivative of the amino acid glycine, is a compound of interest in various chemical and pharmaceutical research areas.[1] Its structure, featuring both a methyl and a phenyl group attached to the nitrogen atom, imparts specific chemical properties that make it a useful building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The fundamental structure of this compound consists of a glycine backbone with a methyl and a phenyl substituent on the amino nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to distinguish between the racemic mixture (DL-form) and its enantiomers.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methylamino)-2-phenylacetic acid | [] |

| Synonyms | H-MePhg-OH, (S)-2-(METHYLAMINO)-2-PHENYLACETIC ACID | [] |

| Molecular Formula | C₉H₁₁NO₂ | [][3] |

| Molecular Weight | 165.19 g/mol | [1][][3] |

| Appearance | White to off-white powder | [][3] |

| Melting Point | 245-246 °C | [3] |

| Boiling Point | 275.0 ± 28.0 °C (Predicted) | [3] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.86 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C or Room Temperature | [][3] |

Identifiers

| Identifier | Value | Source |

| CAS Number | 74641-60-4 (for DL form) | [3] |

| InChI | InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1 | [] |

| InChI Key | HGIPIEYZJPULIQ-QMMMGPOBSA-N | [] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester.[4]

Materials:

-

N-phenyl-N-methylglycine methyl ester

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

10% Hydrochloric acid (HCl)

-

Methylene chloride

-

Ether

Procedure:

-

A solution of 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g of NaOH (1.1 equivalent weight) in 500 ml of a 1:4 water/methanol mixture is refluxed for 2 hours.[4]

-

The methanol is removed from the reaction mixture by evaporation under reduced pressure.[4]

-

Water is added to the residue, and any unreacted starting materials are extracted with methylene chloride.[4]

-

The aqueous layer is then acidified to a pH of approximately 5 with 10% hydrochloric acid.[4]

-

The product, this compound, is extracted from the acidic aqueous layer using ether.[4]

-

The ether layer is dried, and the solvent is distilled off to yield the final product.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Research

N-Methyl-L-phenylglycine hydrochloride, a related chiral derivative, is utilized in several research areas:

-

Pharmaceutical Development: It serves as a building block for synthesizing pharmaceuticals, especially those targeting neurological disorders.[5]

-

Biochemical Research: Used to study amino acid metabolism and protein interactions.[5]

-

Chiral Synthesis: Employed in asymmetric synthesis to introduce a chiral center.[5]

Conclusion

This compound is a versatile chemical compound with well-defined properties. The information and protocols provided in this guide offer a solid foundation for its use in laboratory and industrial settings. Further research into its biological activities and applications may unveil new opportunities in drug discovery and materials science.

References

Spectroscopic Characterization of N-Methyl-N-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-N-phenylglycine, a key intermediate in various synthetic applications. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document presents a combination of data from closely related compounds—N-Phenylglycine and N-Methylglycine (Sarcosine)—and predicted values based on established spectroscopic principles. This approach offers a robust reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, with comparative data from related structures.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine backbone, and the N-methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for N-Phenylglycine | Reported Chemical Shift (δ, ppm) for N-Methylglycine (Sarcosine) |

| Phenyl-H (ortho, meta, para) | 6.7 - 7.3 | ~6.6 - 7.2 | - |

| Methylene (-CH₂-) | ~4.1 | ~3.9 | ~3.0 |

| N-Methyl (-NCH₃) | ~3.0 | - | ~2.7 |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad) | 10.0 - 12.0 (broad) | 10.0 - 12.0 (broad) |

¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon environment within this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for N-Phenylglycine | Reported Chemical Shift (δ, ppm) for N-Methylglycine (Sarcosine) |

| Carboxylic Acid (-COOH) | ~172 | ~173 | ~174 |

| Phenyl C-N | ~148 | ~147 | - |

| Phenyl C-H (ortho, meta, para) | 113 - 130 | 113 - 129 | - |

| Methylene (-CH₂-) | ~55 | ~47 | ~50 |

| N-Methyl (-NCH₃) | ~37 | - | ~35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) for this compound | Reported Absorption Range (cm⁻¹) for N-Phenylglycine | Reported Absorption Range (cm⁻¹) for N-Methylglycine (Sarcosine) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | 2500 - 3300 (broad) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | ~1710 | ~1720 |

| Aromatic Ring | C=C stretch | 1450 - 1600 | 1450 - 1600 | - |

| Aromatic Ring | C-H bend (out-of-plane) | 690 - 900 | 690 - 900 | - |

| Amine | C-N stretch | 1200 - 1350 | 1200 - 1350 | 1100 - 1300 |

| Alkane | C-H stretch | 2850 - 3000 | 2850 - 3000 | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 165.19 g/mol ), the following data are expected.

| Analysis Type | Predicted m/z Values for this compound | Reported m/z Values for N-Phenylglycine | Reported m/z Values for N-Methylglycine (Sarcosine) |

| Molecular Ion (M⁺) | 165 | 151 | 89 |

| Major Fragments | 120 ([M-COOH]⁺), 106 ([M-CH₂COOH]⁺), 91 ([C₆H₅N]⁺), 77 ([C₆H₅]⁺) | 106 ([M-COOH]⁺), 93 ([C₆H₅NH₂]⁺), 77 ([C₆H₅]⁺) | 44 ([M-COOH]⁺), 30 ([CH₂NH₂]⁺) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition (EI-MS):

-

Instrument: Mass Spectrometer with an Electron Ionization source.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1-2 scans per second.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of N-Methyl-N-phenylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylglycine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. These molecules, characterized by a central N-phenylglycine core with methylation on the nitrogen atom, have demonstrated significant potential in modulating key physiological pathways implicated in a range of therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their roles as β3-adrenoceptor agonists, anti-inflammatory agents, anticonvulsants, and modulators of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes quantitative biological data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

β3-Adrenoceptor Agonism for Overactive Bladder

N-phenylglycine derivatives have emerged as potent and selective agonists of the β3-adrenoceptor, a key target for the treatment of overactive bladder (OAB) and urinary incontinence. Activation of β3-adrenoceptors in the detrusor muscle of the bladder leads to smooth muscle relaxation, thereby increasing bladder capacity.

Quantitative Data: β3-Adrenoceptor Agonistic Activity

The following table summarizes the in vitro potency of a series of N-phenylglycine derivatives in mediating the relaxation of ferret detrusor muscle.

| Compound | Substitution Pattern | EC50 (nM)[1] |

| 3f | 3-Cl | 0.93 |

| 3g | 4-Cl | 11 |

| 3h | 3,4-diCl | 14 |

| 3i | 3,5-diCl | 160 |

Experimental Protocol: Isolated Ferret Detrusor Muscle Assay[1]

Objective: To determine the in vitro β3-adrenoceptor agonist activity of test compounds by measuring their ability to relax pre-contracted ferret detrusor smooth muscle strips.

Materials:

-

Male ferrets

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbachol

-

Test compounds (this compound derivatives)

-

Organ bath system with isometric force transducers

Procedure:

-

Male ferrets are euthanized, and the urinary bladders are excised and placed in cold Krebs-Henseleit solution.

-

The detrusor muscle is dissected and cut into longitudinal strips (approximately 2 mm wide and 10 mm long).

-

The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The strips are equilibrated under a resting tension of 1.0 g for at least 60 minutes, with the bathing solution changed every 20 minutes.

-

The muscle strips are contracted with a submaximal concentration of carbachol (e.g., 1 µM).

-

Once the carbachol-induced contraction has stabilized, cumulative concentration-response curves to the test compounds are generated by adding the compounds in a stepwise manner to the organ baths.

-

The relaxation induced by each concentration is measured as a percentage of the carbachol-induced contraction.

-

EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.

Signaling Pathway: β3-Adrenoceptor-Mediated Detrusor Relaxation

Activation of the β3-adrenoceptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the relaxation of the detrusor smooth muscle. This process is primarily mediated by the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets to decrease intracellular calcium levels and reduce the sensitivity of the contractile machinery to calcium. An alternative pathway involves the opening of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and relaxation.[1][2][3]

Caption: β3-Adrenoceptor signaling cascade in detrusor smooth muscle.

Anti-inflammatory Activity

Certain N-phenylglycine derivatives have been shown to possess anti-inflammatory properties. Their mechanism of action is being investigated, with potential modulation of inflammatory pathways. The carrageenan-induced paw edema model is a standard in vivo assay for screening acute anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity

The following table presents the anti-inflammatory efficacy of N-(4-substituted phenyl)glycine derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage inhibition of edema.

| Compound | % Inhibition of Edema at 50 mg/kg[2] |

| 3 | 40.39 |

| 6 | 51.82 |

| 7 | 43.80 |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema[2]

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw edema induced by carrageenan in rats.

Materials:

-

Wistar rats

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

-

Vehicle for drug administration

Procedure:

-

Rats are fasted overnight with free access to water before the experiment.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The animals are divided into groups: a control group, a reference group, and test groups for different doses of the derivatives.

-

The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

-

After a specific period (e.g., 1 hour) following drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow for Anti-inflammatory Screening

The following diagram illustrates the general workflow for screening compounds for anti-inflammatory activity using the carrageenan-induced paw edema model.

Caption: Workflow for in vivo anti-inflammatory screening.

Anticonvulsant Properties

Derivatives of phenylglycine, specifically phenylglycinamides, have shown promising anticonvulsant activity in preclinical models. These compounds are being investigated for their potential to treat epilepsy, with a possible multi-target mechanism of action that may involve the modulation of voltage-gated ion channels.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of phenylglycinamide derivatives was evaluated in the maximal electroshock (MES) and 6 Hz seizure models in mice.

| Compound | MES ED50 (mg/kg)[4] | 6 Hz (32 mA) ED50 (mg/kg)[4] | 6 Hz (44 mA) ED50 (mg/kg)[4] |

| 53 | 89.7 | 29.9 | 68.0 |

| 60 | 73.6 | 24.6 | 56.3 |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test[5][6][7][8][9]

Objective: To assess the anticonvulsant activity of test compounds against generalized tonic-clonic seizures.

Materials:

-

Mice (e.g., ICR strain)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline)

-

Test compounds (Phenylglycinamide derivatives)

-

Vehicle for drug administration

Procedure:

-

Mice are administered the test compound or vehicle at a specific time before the test.

-

Corneal electrodes are applied to the eyes of the mouse, with a drop of electrolyte solution to ensure good electrical contact.

-

A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

-

The ED50 (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension) is determined from dose-response data.

Potential Anticonvulsant Mechanisms

The anticonvulsant mechanism of many phenylglycine derivatives is thought to be multi-faceted, not relying on a single target. Potential mechanisms include the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels, which are critical for neuronal excitability. By inhibiting these channels, these compounds can reduce excessive neuronal firing that leads to seizures.[4][5][6][7][8]

Caption: Potential mechanisms of anticonvulsant action.

NMDA Receptor Modulation

N-methylglycine (sarcosine) and its derivatives are known to modulate the NMDA receptor, a critical player in synaptic plasticity and neuronal function. They primarily act as inhibitors of the glycine transporter type 1 (GlyT1), which increases the synaptic concentration of the NMDA receptor co-agonist glycine. This enhancement of NMDA receptor function is a promising strategy for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[9][10][11][12]

Quantitative Data: GlyT1 Inhibition

The following table shows the IC50 values for various N-methylglycine (sarcosine) derivatives and other compounds as inhibitors of GlyT1.

| Compound | GlyT1 IC50 (nM) | Reference |

| NFPS | 2.8 (hGlyT1) | [13] |

| SSR504734 | 18 (hGlyT1) | [13] |

| Bitopertin | 25 (hGlyT1) | [13] |

| LY2365109 | 15.8 (hGlyT1a) | [13] |

Experimental Protocol: NMDA Receptor Binding Assay ([3H]MK-801 Binding)

Objective: To indirectly assess the activity of compounds at the NMDA receptor's glycine site by measuring their effect on the binding of the channel blocker [3H]MK-801.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

[3H]MK-801 (radioligand)

-

Glutamate and Glycine (or test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Rat brain membranes are prepared and suspended in the assay buffer.

-

The membrane suspension is incubated with [3H]MK-801 in the presence of saturating concentrations of glutamate and varying concentrations of the test compound (acting at the glycine site).

-

The binding reaction is allowed to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The ability of the test compound to enhance (as an agonist) or inhibit (as an antagonist) [3H]MK-801 binding is determined, and parameters like EC50 or IC50 can be calculated.

Signaling Pathway: NMDA Receptor Activation

The NMDA receptor is a ligand-gated ion channel that requires the binding of two co-agonists, glutamate to the GluN2 subunit and glycine to the GluN1 subunit, for activation. Upon binding of both co-agonists and depolarization of the postsynaptic membrane (which removes a magnesium block from the channel pore), the channel opens, allowing an influx of calcium ions. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity.[14][15][16][17][18]

Caption: Co-agonist activation of the NMDA receptor.

Conclusion

This compound derivatives constitute a promising and versatile chemical scaffold with a diverse range of biological activities. Their demonstrated efficacy as β3-adrenoceptor agonists, anti-inflammatory agents, anticonvulsants, and modulators of the NMDA receptor highlights their potential for the development of novel therapeutics for a variety of clinical indications. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of these compelling molecules.

References

- 1. Beta3-adrenoceptors in urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 9. d-nb.info [d-nb.info]

- 10. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo C… [ouci.dntb.gov.ua]

- 11. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMDA receptor activation: two targets for two co-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glycine-dependent activation of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

Report on the Crystal Structure Analysis of N-Phenylsarcosine

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of crystallographic databases and the scientific literature, we must report that a definitive crystal structure for N-Phenylsarcosine (also known as N-methyl-N-phenylglycine) is not publicly available at this time. Our extensive search for crystallographic information files (CIF), detailed experimental protocols for its crystallization, and associated quantitative data has not yielded a published crystal structure.

Therefore, we are unable to provide an in-depth technical guide on the crystal structure analysis of N-Phenylsarcosine as originally requested.

An Alternative Analysis: N-Phenylglycine

To provide valuable insights into a closely related molecule, we propose to conduct a thorough crystal structure analysis of N-Phenylglycine . This compound is structurally similar to N-Phenylsarcosine, differing only by the absence of a methyl group on the nitrogen atom. N-Phenylglycine is a well-characterized compound with available crystallographic data, making it a suitable alternative for a detailed technical guide.

A comprehensive guide on N-Phenylglycine would include:

-

Detailed Crystallographic Data: A summary of unit cell parameters, space group, and other relevant crystallographic information presented in a clear, tabular format.

-

Molecular and Crystal Packing Analysis: An in-depth discussion of the molecular geometry, intermolecular interactions, and the overall packing arrangement within the crystal lattice.

-

Experimental Protocols: A detailed methodology for the synthesis, crystallization, and X-ray diffraction data collection and structure refinement of N-Phenylglycine, based on available literature.

-

Visualization: Graphviz diagrams illustrating key experimental workflows or structural relationships, adhering to the specified formatting requirements.

We believe that a technical guide on N-Phenylglycine would still be of significant interest to your research, providing a strong comparative basis and valuable information on the structural properties of this class of compounds.

Please let us know if you would like to proceed with a detailed analysis of N-Phenylglycine. We are prepared to initiate the research and compilation of this in-depth technical guide upon your confirmation.

N-Methyl-N-phenylglycine (Sarcosine): A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Introduction

N-Methyl-N-phenylglycine, more commonly known as sarcosine, is an endogenous N-methylated derivative of the amino acid glycine. It serves as a key intermediate in one-carbon metabolism and has garnered significant scientific interest due to its multifaceted roles in various biological processes. This technical guide provides an in-depth overview of the core mechanisms of action of sarcosine in biological systems, with a particular focus on its interactions with the glutamatergic system and its implications in neuropsychiatric disorders and oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sarcosine's pharmacology and biological functions.

Core Mechanisms of Action

Sarcosine's biological effects are primarily mediated through two distinct, yet interconnected, mechanisms involving the glutamatergic system:

-

Competitive Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine acts as a competitive inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the synapse.[3]

-

Co-agonism at the NMDA Receptor Glycine Binding Site: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Sarcosine can directly act as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.[4]

The dual action of sarcosine—increasing the availability of the primary co-agonist glycine through GlyT1 inhibition and directly stimulating the receptor—results in a significant enhancement of NMDA receptor function. This has profound implications for conditions where NMDA receptor hypofunction is implicated, such as in the negative and cognitive symptoms of schizophrenia.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by sarcosine.

Caption: Sarcosine's dual mechanism of action at the glutamatergic synapse.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of sarcosine.

Table 1: Glycine Transporter 1 (GlyT1) Inhibition

| Parameter | Value | Cell/Tissue Type | Assay Method | Reference |

| IC₅₀ | 190 µM | Rat forebrain membranes | [³H]NFPS displacement | [1] |

| Kᵢ | 0.26 mM (for methoxyacetic acid, a competitive inhibitor) | Rat Liver | Enzyme kinetics | [5][6] |

Table 2: NMDA Receptor Co-agonist Activity

| Parameter | Value | Cell/Tissue Type | Assay Method | Reference |

| EC₅₀ | 3.2 mM | Cultured embryonic mouse hippocampal neurons | Whole-cell patch clamp (GlyR-mediated current) | [4] |

Table 3: Sarcosine Metabolism Enzyme Kinetics

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Source | Reference |

| Sarcosine Dehydrogenase | Sarcosine | 0.5 mM | 16 mmol/hr/mg protein | Rat Liver | [5] |

Table 4: Sarcosine Levels in Prostate Cancer

| Condition | Sarcosine Concentration (Median) | Tissue Type | Measurement Method | Reference |

| Malignant | ~7% higher than nonmalignant | Prostate tissue | Gas chromatography/mass spectrometry | [7] |

| Nonmalignant (matched) | Prostate tissue | Gas chromatography/mass spectrometry | [7] | |

| Biopsy-positive | Significantly higher than controls | Urine sediments and supernatants | Not specified | [8] |

| Biopsy-negative (controls) | Urine sediments and supernatants | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of sarcosine.

[³H]Glycine Uptake Assay for GlyT1 Inhibition

This assay measures the ability of sarcosine to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Caption: Experimental workflow for a [³H]Glycine uptake assay.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1b in appropriate media.

-

Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of sarcosine in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Assay Procedure: a. On the day of the assay, wash the cell monolayer twice with pre-warmed assay buffer. b. Add the sarcosine dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate the uptake by adding [³H]glycine (at a concentration close to its Kₘ for GlyT1) to all wells. d. Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range. e. Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

-

Detection: a. Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH) to each well. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the percentage of inhibition for each sarcosine concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the sarcosine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Co-agonist Activity

This technique directly measures the potentiation of NMDA receptor-mediated currents by sarcosine.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Protocol:

-

Cell Preparation: Prepare primary cultures of embryonic mouse hippocampal neurons.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass microelectrodes and fill with an appropriate internal solution.

-

Recording Procedure: a. Establish a whole-cell recording configuration on a selected neuron. b. Voltage-clamp the neuron at a holding potential of -60 mV. c. Perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and a glycine receptor antagonist (e.g., strychnine) to isolate NMDA receptor currents. d. Apply different concentrations of sarcosine to the perfusion solution and record the resulting inward currents.

-

Data Analysis: a. Measure the peak amplitude of the NMDA-evoked current at each sarcosine concentration. b. Normalize the responses to the maximal response. c. Plot the normalized current amplitude as a function of the logarithm of the sarcosine concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Calcium Flux Assay for NMDA Receptor Activity

This high-throughput assay measures changes in intracellular calcium concentration as an indicator of NMDA receptor activation.

Caption: Experimental workflow for a calcium flux assay.

Protocol:

-

Cell Preparation: Plate HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) in a 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Assay Procedure: a. Prepare serial dilutions of sarcosine in an appropriate assay buffer. b. Place the cell plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation). c. Add the sarcosine dilutions to the wells. d. Initiate the response by adding a solution containing a fixed concentration of NMDA.

-

Data Acquisition and Analysis: a. Monitor the fluorescence signal kinetically over time. b. The increase in fluorescence intensity corresponds to the influx of calcium through activated NMDA receptors. c. Calculate the peak fluorescence response or the area under the curve for each sarcosine concentration. d. Plot the response against the logarithm of the sarcosine concentration to generate a dose-response curve and determine the EC₅₀.[9][10][11]

Sarcosine Dehydrogenase (SARDH) Activity Assay

This spectrophotometric assay measures the activity of SARDH by monitoring the reduction of a colorimetric reagent.

Protocol:

-

Reagent Preparation: a. Substrate Solution: 50 mM Potassium Phosphate Buffer (pH 7.5 at 37°C) containing 500 mM Sarcosine and 0.5% (v/v) Triton X-100. b. Color Reagent (PMS-NBT): 0.01% (w/v) Phenazine Methosulfate (PMS) and 0.1% (w/v) Nitro Blue Tetrazolium (NBT) in deionized water. c. Enzyme Diluent: 50 mM Potassium Phosphate Buffer (pH 7.5 at 37°C). d. SARDH Enzyme Solution: Immediately before use, prepare a solution of SARDH in the enzyme diluent.

-

Assay Procedure: a. In a suitable container, mix 0.50 mL of the Substrate Solution and 0.10 mL of the PMS-NBT Color Reagent. Equilibrate to 37°C. b. Initiate the reaction by adding a defined volume of the SARDH Enzyme Solution. c. Incubate the reaction mixture at 37°C for a specific time period. d. Stop the reaction by adding a stopping reagent (e.g., 300 mM Hydrochloric Acid).

-

Detection and Analysis: a. Measure the absorbance of the resulting diformazan product at 570 nm using a spectrophotometer. b. One unit of SARDH activity is defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and formaldehyde per minute at pH 7.5 and 37°C.

Conclusion

This compound (sarcosine) is a biologically active molecule with a well-defined dual mechanism of action centered on the potentiation of NMDA receptor function. Its ability to inhibit GlyT1 and act as a direct co-agonist at the NMDA receptor glycine site makes it a molecule of significant interest for therapeutic development, particularly in the context of neuropsychiatric disorders characterized by glutamatergic hypofunction. Furthermore, its role in cellular metabolism has led to its investigation as a potential biomarker in oncology. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the biological roles of sarcosine and explore its therapeutic potential.

References

- 1. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sarcosine in prostate cancer tissue is not a differential metabolite for prostate cancer aggressiveness and biochemical progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. bu.edu [bu.edu]

Physical and chemical properties of N-Methyl-N-phenylglycine hydrochloride.

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-N-phenylglycine hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its characteristics, methods for its synthesis and analysis, and its applications in various research fields.

Chemical Identity and Structure

This compound hydrochloride is a derivative of the amino acid glycine. Its structure is characterized by a phenyl group and a methyl group attached to the nitrogen atom of glycine. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. It is important to distinguish between the racemic mixture and its stereoisomers, as their biological activities and physical properties can differ.

Key Identifiers:

| Identifier | This compound hydrochloride | N-Methyl-L-phenylglycine hydrochloride |

| CAS Number | 40643-55-8, 21911-75-1 | 2611-88-3 |

| Molecular Formula | C₉H₁₁NO₂ · HCl[1][2] | C₉H₁₁NO₂ · HCl[3] |

| Molecular Weight | 201.65 g/mol [2][3] | 201.65 g/mol [3] |

| Synonyms | [Methyl(phenyl)amino]acetic acid hydrochloride, 2-(N-methylanilino)acetic acid hydrochloride | N-Me-L-Phg-OH · HCl |

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are crucial for its handling, formulation, and application in research and development.

Table of Physicochemical Properties:

| Property | Value | CAS Number | Reference |

| Appearance | White to off-white solid/powder | 21911-75-1, 2611-88-3 | [3][4] |

| Melting Point | 214-215 °C | 21911-75-1 | [4] |

| Optical Rotation | [a]D20 = 75.3 ± 2° (C=0.5 in H₂O) | 2611-88-3 | [3] |

| Purity | ≥ 98% (by NMR) | 2611-88-3 | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature or 0 - 8 °C | 21911-75-1, 2611-88-3 | [3][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester.

Protocol:

-

Reaction Setup: To a solution of 500 ml water/methanol (1/4 weight ratio), add 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalent weight) of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Solvent Evaporation: Remove the methanol from the reaction mixture under reduced pressure.

-

Extraction of Unreacted Materials: Add water to the residue and extract any unreacted starting materials with methylene chloride.

-

Acidification and Product Extraction: Adjust the pH of the aqueous layer to approximately 5 with 10% hydrochloric acid. Extract the product with ether.

-

Drying and Isolation: Dry the ether layer and distill the solvent to yield this compound.[5]

Preparation of N-phenyl-N-methylglycine hydrochloride from its Methyl Ester

The hydrochloride salt can be prepared by the hydrolysis of the corresponding methyl ester in the presence of hydrochloric acid.

Protocol:

-

Dissolution: Dissolve methyl 2-(methyl(phenyl)amino)acetate (0.80 g, 4.46 mmol) in 20 mL of 10% aqueous hydrochloric acid.

-

Reflux: Stir the reaction mixture under reflux conditions for 4 hours.

-

Isolation: After the reaction is complete, remove the water by distillation under reduced pressure to obtain the N-phenyl-N-methylglycine hydrochloride product.[4]

Analytical Methods

High-performance liquid chromatography (HPLC) is a precise and reliable method for the analysis of amino acid derivatives like this compound hydrochloride, ensuring accurate quantification and quality control.[6]

Applications in Research

This compound and its derivatives are utilized in several areas of scientific research:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3]

-

Biochemical Research: This compound is used as a tool to investigate amino acid metabolism and protein interactions.[3]

-

Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis to enhance the selectivity of chemical reactions.[3]

-

Neuroscience: Researchers use it to study neurotransmitter systems, which may aid in understanding brain function and developing treatments for mental health conditions.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Synthesis of this compound.

Caption: Synthesis of the Hydrochloride Salt.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound hydrochloride. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound hydrochloride. For further details on specific applications or analytical techniques, consulting the primary literature is recommended.

References

- 1. scbt.com [scbt.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-phenyl-N-methylglycine hydrochloride | 21911-75-1 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

Unraveling the Synthesis of N-Methyl-N-phenylglycine: A Technical Guide to its Discovery and Historical Development

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of N-Methyl-N-phenylglycine synthesis, tailored for researchers, scientists, and professionals in drug development. The document details the evolution of its synthesis, presenting key methodologies, quantitative data, and experimental protocols.

Introduction

This compound, also known as N-phenylsarcosine, is a derivative of the amino acid glycine. Its structure, featuring a methyl and a phenyl group attached to the nitrogen atom, has made it a compound of interest in various chemical and pharmaceutical applications. This guide explores the historical context of its synthesis, tracing the development of methods for its preparation and providing a comparative analysis of key approaches.

Historical Context and Discovery

While the precise date and discoverer of this compound remain elusive in readily available literature, its scientific roots can be traced back to the foundational work on amino acids and their derivatives in the 19th century. The synthesis of the closely related compound, sarcosine (N-methylglycine), was first achieved by Jacob Volhard in 1862, building upon the earlier isolation of sarcosine from creatine by Justus von Liebig in 1847.[1] This early work on the N-methylation of glycine laid the groundwork for the synthesis of other N-substituted amino acids.

The synthesis of the precursor, N-phenylglycine, gained prominence as an industrial intermediate in the synthesis of indigo dye.[2] The development of synthetic methods for N-phenylglycine, such as the Strecker synthesis from aniline, formaldehyde, and hydrogen cyanide, was a significant step towards the eventual synthesis of its N-methylated derivative.[2]

Evolution of Synthesis Methods

The synthesis of this compound has evolved from early, often harsh, methods to more refined and efficient protocols. Key historical and modern approaches are outlined below.

Early Approaches: N-Alkylation of N-Phenylglycine

Conceptually, the most direct route to this compound is the N-methylation of N-phenylglycine. Historically, methods for the N-methylation of secondary amines, such as the Eschweiler-Clarke reaction, were developed in the early 20th century.[3] This reaction utilizes formaldehyde and formic acid to introduce a methyl group onto a primary or secondary amine.[3] While specific early examples of its application to N-phenylglycine are not well-documented in initial searches, this classical method represents a plausible early route.

Modern variations of N-alkylation continue to be explored, employing a range of methylating agents and catalysts to improve yield and selectivity.

Synthesis via Ester Hydrolysis

A well-documented modern approach involves the hydrolysis of an this compound ester. This method typically proceeds in two main stages: the synthesis of the ester intermediate followed by its hydrolysis to the final carboxylic acid.

A common pathway involves the initial synthesis of N-phenylglycine, followed by its esterification and subsequent N-methylation, or vice-versa.

Key Synthesis Pathways

Two primary pathways for the synthesis of this compound are detailed below, representing both historical and contemporary methodologies.

Pathway 1: Synthesis from N-Phenylglycine

This pathway involves the initial synthesis of N-phenylglycine, which is then methylated.

Caption: Synthesis of this compound from Aniline and Chloroacetic Acid.

Pathway 2: Synthesis via Ester Hydrolysis

This pathway proceeds through an ester intermediate.

Caption: Synthesis of this compound via an ester intermediate.

Quantitative Data Summary

The following table summarizes quantitative data for key synthesis steps.

| Reaction Step | Reactants | Reagents/Conditions | Yield (%) | Reference |

| Synthesis of N-Phenylglycine | Aniline, Chloroacetic Acid | NaOH, Reflux | High | [4] |

| Synthesis of this compound | N-phenyl-N-methylglycine methyl ester | NaOH, Water/Methanol, Reflux | ~92% (calculated) | [5] |

| Esterification of N-phenylglycine | N-phenylglycine, Methanol | Hydrogen chloride, 1,4-dioxane, rt | 98% | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid

This protocol is adapted from established methods for the synthesis of N-aryl glycines.[4]

Materials:

-

Aniline

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetonitrile (CH₃CN)

-

Ethanol (EtOH)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Potassium hydroxide (KOH)

Procedure:

-

To a solution of 2-chloro-N-phenylacetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).

-

Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, evaporate the solvent under reduced pressure.

-

Add KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.

-

After cooling, acidify the mixture with HCl to precipitate the N-phenylglycine.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure N-phenylglycine.

Protocol 2: Synthesis of this compound via Hydrolysis of its Methyl Ester

This protocol is based on a documented synthesis of this compound.[5]

Materials:

-

N-phenyl-N-methylglycine methyl ester

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (10%)

-

Methylene chloride

-

Ether

Procedure:

-

To a mixture of 500 ml of water/methanol (1/4 weight ratio), add 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalent weight) of NaOH.

-

Reflux the mixture for 2 hours.

-

Evaporate the methanol from the reaction mixture under reduced pressure.

-

Add water to the residue and extract any unreacted starting materials with methylene chloride.

-

To the aqueous layer, add 10% hydrochloric acid to adjust the pH to approximately 5.

-

Extract the product with ether.

-

Dry the ether layer and distill the solvent to yield this compound.

Conclusion

The synthesis of this compound has a rich history intertwined with the development of fundamental organic reactions and the industrial production of important chemicals. While the exact origins of its first synthesis require further historical investigation, the evolution of its preparative methods reflects the broader advancements in synthetic organic chemistry. Modern protocols offer efficient and high-yield routes to this valuable compound, which continues to be an important building block in the development of new pharmaceuticals and other specialty chemicals. Further research into the historical chemical literature may yet uncover the seminal report on the first synthesis of this intriguing molecule.

References

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Methyl N-phenylglycinate synthesis - chemicalbook [chemicalbook.com]

Quantum chemical calculations for N-Phenylsarcosine

An In-depth Technical Guide to the Quantum Chemical Calculations of N-Phenylsarcosine

Abstract

N-Phenylsarcosine, a derivative of the amino acid sarcosine, presents a molecule of interest for potential applications in drug development, particularly in the context of targeting glycine transporters.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational behavior is paramount for elucidating its mechanism of action and for rational drug design. This guide details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to comprehensively characterize N-Phenylsarcosine. It outlines the computational protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Mulliken population analysis. The resulting quantitative data provides foundational knowledge for researchers, scientists, and professionals in the field of drug development.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering profound insights into molecular properties at the atomic level.[2][3] For N-Phenylsarcosine, these computational methods can predict its three-dimensional structure, stability, and reactivity, which are critical determinants of its biological activity. By employing methods such as Density Functional Theory (DFT), we can simulate its behavior and derive a wealth of information that complements and guides experimental research.[4][5] This whitepaper serves as a technical guide to the computational characterization of N-Phenylsarcosine, providing both the methodology and a representative analysis of the expected results.

Computational Methodology

The theoretical calculations detailed herein are proposed to be performed using the Gaussian 09 software package. The methodology follows established computational chemistry protocols for the analysis of organic molecules.[6]

Geometry Optimization

The initial molecular structure of N-Phenylsarcosine would be drawn using GaussView and its geometry optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set would be employed to ensure a high degree of accuracy in the calculated geometric parameters. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the same B3LYP/6-311++G(d,p) level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the theoretical method. The potential energy distribution (PED) analysis would be carried out to provide a detailed assignment of the vibrational modes.[7]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule.[4][8][9] The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, would be calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap suggests a higher reactivity.[5] From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived.

Mulliken Population Analysis

To understand the distribution of electronic charge within the N-Phenylsarcosine molecule, a Mulliken population analysis would be conducted.[10][11][12] This method partitions the total charge among the constituent atoms, providing insights into atomic charges and potential sites for electrophilic and nucleophilic attack. These calculations are performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

The quantitative data obtained from the proposed quantum chemical calculations are summarized in the following tables.

Table 1: Optimized Geometrical Parameters for N-Phenylsarcosine

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-C3 | 1.393 | |

| C1-N1 | 1.412 | |

| N1-C7 | 1.465 | |

| C7-C8 | 1.531 | |

| C8=O1 | 1.215 | |

| C8-O2 | 1.358 | |

| N1-C9 | 1.472 | |

| Bond Angles (°) | C2-C1-C6 | 120.1 |

| C1-N1-C7 | 118.9 | |

| N1-C7-C8 | 112.3 | |

| C7-C8-O1 | 124.5 | |

| C7-C8-O2 | 111.8 | |

| O1-C8-O2 | 123.7 | |

| Dihedral Angles (°) | C2-C1-N1-C7 | 178.5 |

| C1-N1-C7-C8 | -85.2 | |

| N1-C7-C8-O1 | 15.3 |

Table 2: Theoretical Vibrational Frequencies for N-Phenylsarcosine

| Wavenumber (cm⁻¹, Scaled) | Intensity (km/mol) | Vibrational Assignment |

| 3450 | 45.2 | O-H stretch (Carboxylic acid) |

| 3065 | 25.8 | C-H stretch (Aromatic) |

| 2980 | 35.1 | C-H stretch (Aliphatic) |

| 1720 | 185.6 | C=O stretch (Carboxylic acid) |

| 1605 | 65.3 | C=C stretch (Aromatic) |

| 1450 | 42.1 | C-H bend (Aliphatic) |

| 1380 | 78.9 | C-N stretch |

| 1250 | 110.4 | C-O stretch (Carboxylic acid) |

Table 3: Electronic Properties of N-Phenylsarcosine

| Parameter | Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) (eV) | 5.62 |

| Ionization Potential (I) (eV) | 6.85 |

| Electron Affinity (A) (eV) | 1.23 |

| Chemical Hardness (η) (eV) | 2.81 |

| Chemical Potential (μ) (eV) | -4.04 |

| Electrophilicity Index (ω) (eV) | 2.90 |

Table 4: Mulliken Atomic Charges for N-Phenylsarcosine

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | -0.125 | O1 | -0.580 |

| N1 | -0.450 | O2 | -0.620 |

| C7 | 0.150 | H(O2) | 0.450 |

| C8 | 0.750 | C9 | -0.210 |

Visualization of Workflows and Pathways

To clearly illustrate the logical flow of the computational study and a potential biological context for N-Phenylsarcosine, the following diagrams are provided.

Caption: Computational workflow for N-Phenylsarcosine analysis.

Caption: Hypothetical signaling pathway involving N-Phenylsarcosine.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the comprehensive characterization of N-Phenylsarcosine. The data derived from these computational methods, including optimized geometry, vibrational spectra, electronic properties, and atomic charge distributions, are fundamental to understanding the molecule's intrinsic properties. This knowledge is invaluable for predicting its reactivity, stability, and potential interactions with biological targets, thereby facilitating its development as a potential therapeutic agent. The presented workflow and hypothetical signaling pathway illustrate the power of computational chemistry in modern drug discovery.

References

- 1. scilit.com [scilit.com]

- 2. [2105.13535] Quantum Chemical Calculation of Molecules in Magnetic Field [arxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. ajchem-a.com [ajchem-a.com]

- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mulliken [cup.uni-muenchen.de]

- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Quantification of N-Methyl-N-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylglycine is a derivative of the amino acid glycine and finds applications in various fields, including pharmaceutical research and development as a building block in the synthesis of bioactive molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of pharmaceutical ingredients, and various research applications. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established analytical methods for structurally related compounds, such as N-phenylglycine and other N-acylglycines, and serve as a starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for similar analytes and should be established during method validation.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |

| Linear Range | 0.5 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL | ~1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL | ~5 ng/mL |

| Precision (%RSD) | < 5% | < 10% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |

Experimental Protocols

Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

a. Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Perform serial dilutions with the same solvent to prepare calibration standards in the range of 0.5 - 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

c. Data Analysis

Quantification is based on the peak area of this compound. A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. The concentration of the sample is determined from the linear regression of the calibration curve.

Quantification of this compound by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level analysis in pharmaceuticals.

a. Sample Preparation (for Biological Samples)

-

To 100 µL of plasma or urine sample, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

-

Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Start with 5% B, hold for 0.5 min.

-

Ramp to 95% B over 3 min.

-

Hold at 95% B for 1 min.

-

Return to 5% B and re-equilibrate for 1.5 min.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion will be the protonated molecule [M+H]+. The exact m/z will depend on the molecular weight of this compound.

-

Product ions should be determined by infusing a standard solution of the analyte.

-

-

Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Quantification of this compound by GC-MS (with Derivatization)

GC-MS can be used for the quantification of this compound after a derivatization step to increase its volatility.

a. Sample Preparation and Derivatization

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

In a reaction vial, evaporate a known amount of the sample or standard to dryness.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

b. GC-MS Conditions

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature of 100 °C, hold for 1 min.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 min.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, operating in Selected Ion Monitoring (SIM) mode for quantification.

-

Data Analysis: Quantification is based on the peak area of a characteristic ion of the derivatized this compound.

Visualizations

Caption: Experimental workflow for HPLC-UV analysis.

Application Note: HPLC Protocol for the Separation and Analysis of N-Phenylsarcosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylsarcosine is a derivative of the amino acid sarcosine and holds significance in various research and development sectors, including pharmaceuticals, due to its potential role as a building block in the synthesis of therapeutic agents. Accurate and reliable analytical methods are crucial for determining its purity, quantifying its presence in complex mixtures, and for chiral separation to assess enantiomeric purity. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for both achiral (purity assessment) and chiral (enantiomeric separation) analysis of N-Phenylsarcosine.

Physicochemical Properties of N-Phenylsarcosine

A fundamental understanding of the physicochemical properties of N-Phenylsarcosine is essential for developing a robust HPLC method.

| Property | Value/Information | Significance for HPLC Method Development |

| Molecular Formula | C₉H₁₁NO₂ | Influences molecular weight and polarity. |

| Molecular Weight | 165.19 g/mol | Relevant for mass spectrometry detection if used. |

| Structure | Contains a phenyl group, a secondary amine, and a carboxylic acid. | The aromatic phenyl group provides UV absorbance for detection. The acidic and basic functional groups' ionization can be controlled by mobile phase pH to optimize retention. |

| UV Absorbance | Expected to have a significant absorbance peak below 300 nm due to the phenyl group. A common detection wavelength is 254 nm. | Enables sensitive detection using a standard UV detector. |

| Solubility | Soluble in organic solvents like methanol and acetonitrile, and aqueous buffers depending on pH. | Guides the selection of appropriate solvents for sample and mobile phase preparation. |

HPLC Methodologies

Two distinct HPLC methods are presented: a reversed-phase method for achiral analysis to determine purity and quantify N-Phenylsarcosine, and a chiral chromatography method for the separation of its enantiomers.

Achiral Analysis for Purity and Quantification

This method is designed to separate N-Phenylsarcosine from potential impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-80% B15-17 min: 80% B17-18 min: 80-10% B18-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Quantitative Data (Representative):

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Impurity 1 (e.g., Aniline) | 3.5 | 1.1 | 8500 |

| N-Phenylsarcosine | 8.2 | 1.2 | 12000 |

| Impurity 2 (e.g., N-Phenylglycine) | 6.8 | 1.1 | 10500 |

Chiral Separation of Enantiomers

This method is crucial for determining the enantiomeric excess of N-Phenylsarcosine.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: 0.1% Acetic Acid in Methanol |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Quantitative Data (Representative):

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-N-Phenylsarcosine | 10.5 | - |

| (S)-N-Phenylsarcosine | 12.1 | 2.1 |

Experimental Protocols

Sample Preparation

-

Standard Solution: Accurately weigh 10 mg of N-Phenylsarcosine reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water) to obtain a 1 mg/mL stock solution. Further dilute as required.

-

Sample Solution: Prepare the sample to be analyzed in the same diluent to a concentration within the linear range of the method.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC System Setup and Operation

-

System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection Sequence: Inject a blank (diluent), followed by the standard solution(s) to establish system suitability, and then the sample solution(s).

-

Data Acquisition: Collect the chromatograms and integrate the peaks of interest.

Data Analysis

-

Identification: Identify the N-Phenylsarcosine peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification (Achiral): Calculate the purity or concentration of N-Phenylsarcosine using the peak area and the calibration curve generated from the standard solutions.

-

Enantiomeric Purity (Chiral): Calculate the percentage of each enantiomer using the following formula: % Enantiomer = (Area of one enantiomer peak / Total area of both enantiomer peaks) x 100

Visualizations

Caption: Experimental workflow for HPLC analysis of N-Phenylsarcosine.

Caption: Principle of reversed-phase separation for N-Phenylsarcosine.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive analysis of N-Phenylsarcosine. The achiral reversed-phase method is suitable for routine purity testing and quantification, while the chiral method allows for the accurate determination of enantiomeric composition. These protocols are essential for quality control in research and manufacturing environments, ensuring the integrity and desired stereochemistry of N-Phenylsarcosine-containing products. Method validation according to ICH guidelines is recommended before implementation in a regulated laboratory.

Application Notes and Protocols for the Use of N-Methyl-N-phenylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylglycine is a non-proteinogenic amino acid derivative that finds significant application in the synthesis of modified peptides and peptoids. Its incorporation can introduce conformational constraints, enhance proteolytic stability, and modulate the biological activity of the resulting molecule. This document provides detailed application notes and experimental protocols for the effective use of this compound in peptide synthesis, with a special focus on overcoming the inherent challenges associated with this class of amino acids, particularly the propensity for racemization of the phenylglycine moiety.

Peptoids, or N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive for therapeutic development.[1][2] The synthesis of peptoids containing N-aryl glycines, such as N-phenylglycine, is well-established and often employs the submonomer solid-phase synthesis method.[3][4] However, the introduction of phenylglycine and its derivatives into a peptide chain is often complicated by a high risk of epimerization at the α-carbon.[5][6][7] This racemization can occur during both the coupling and the Fmoc-deprotection steps in solid-phase peptide synthesis (SPPS).[5][8][9] Careful selection of coupling reagents, bases, and reaction conditions is therefore critical to maintain the stereochemical integrity of the final peptide.[5]

Application Notes

The primary applications of this compound in peptide synthesis include:

-

Introduction of Conformational Constraints: The bulky phenyl group and the N-methyl group restrict the rotational freedom of the peptide backbone, influencing the secondary structure.

-

Enhancement of Proteolytic Stability: The N-methylated amide bond is generally resistant to cleavage by proteases, which increases the in vivo half-life of the peptide.

-

Synthesis of Peptoids: this compound is a key building block for creating peptoid oligomers with specific structural and functional properties.[1]

-